2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by its phenyl and thiazolidine groups
Mechanism of Action
Target of Action
Similar compounds like hesperidin have been found to interact with targets such as aurora kinase b
Mode of Action
For instance, Hesperetin, a related compound, has been found to inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity .
Biochemical Pathways
Related compounds like hesperidin have been found to affect pathways related to blood vessel disorders
Pharmacokinetics
A study on a related compound, advantame, showed that it undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23%
Result of Action
Related compounds like hesperidin have been found to have various beneficial effects on blood vessel disorders and other conditions
Biochemical Analysis
Biochemical Properties
It is known that the compound contains functional groups such as hydroxyl and carboxyl groups, which may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting with the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate thiosemicarbazone. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazolidine ring.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and phenols.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are used in the treatment of diabetes.
Phenolic Compounds: Compounds with similar phenyl groups are known for their antioxidant properties.
Uniqueness: 2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups, which contribute to its diverse range of biological activities and industrial applications.
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRXBNKTDNEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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